Terminal R-Group Identity and Structural Distinction
Bleomycin acid (CAS 37364-66-2) is structurally defined by its terminal R-group = -OH (free carboxylic acid at the C-terminal bithiazole-4-carboxylic acid position), making it the unadorned pharmacophore core that is chemically distinct from all clinically active bleomycin congeners [1][2]. In contrast, bleomycin A2 carries an N1-[3-(dimethylsulfonio)propyl] substituent (R = positively charged sulfonium), bleomycin B2 carries an N1-[4-(aminoiminomethyl)amino]butyl (R = guanidinium) substituent, and bleomycin A5 carries a spermidine-derived substituent [3]. This single structural difference — the absence of a positively charged C-terminal amine tail in bleomycin acid — is the molecular basis for its distinct HPLC retention behavior, reduced DNA binding affinity, altered bleomycin hydrolase substrate kinetics, and diminished cytotoxicity relative to the clinical A2/B2 mixture [4]. Cohen (1976) explicitly characterized bleomycin acid as the 'common inactive bleomycinic acid' from which active cationic amide congeners are derived [1].
| Evidence Dimension | Terminal R-group identity at C-terminal bithiazole-4-carboxylic acid position |
|---|---|
| Target Compound Data | R = -OH (free carboxylic acid; neutral/negative charge at physiological pH); MW 1,313.3 Da; C50H72N16O22S2 |
| Comparator Or Baseline | Bleomycin A2: R = -NH-(CH2)3-S+(CH3)2 (dimethylsulfonium, permanent positive charge); MW 1,415.6 Da; C55H84N17O21S3+. Bleomycin B2: R = -NH-(CH2)4-NH-C(=NH)-NH2 (guanidinium, positive charge); MW 1,425.5 Da; C55H84N20O21S2 |
| Quantified Difference | Bleomycin acid lacks the positively charged C-terminal amine tail entirely. The terminal amine region is reported to dictate the apparent affinity (Km) of each congener for bleomycin hydrolase, with a 15-fold difference in Km between A2 and B2 [4]. |
| Conditions | Structural annotation from KEGG DRUG (D07535), PubChem, and Pfizer prescribing information; functional pharmacology from biochemical pharmacology literature [1][4] |
Why This Matters
The terminal R-group fundamentally determines DNA binding affinity, metabolic stability, and antineoplastic potency — making bleomycin acid the essential negative control and reference standard for any study dissecting the contribution of the C-terminal amine to bleomycin pharmacology.
- [1] Cohen, S. S. Synthesis and the Lethality of Bleomycin in Bacteria. Cancer Res. 1976, 36 (8), 2768–2774. "The bleomycins are antitumor agents composed of various cationic amides of a common inactive bleomycinic acid." View Source
- [2] KEGG DRUG: D07535. Bleomycin (INN). Bleomycinic acid (CAS 37364-66-2) (R = -OH); Bleomycin A (R = terminal amine); Bleomycin B (R = terminal amine). View Source
- [3] CHEBI:3139. Bleomycin A2. Formula: C55H84N17O21S3; Average Mass: 1415.576 Da; Net Charge: +1. View Source
- [4] Sebti, S. M.; DeLeon, J. C.; Ma, L. T.; Hecht, S. M.; Lazo, J. S. Substrate Specificity of Bleomycin Hydrolase. Biochem. Pharmacol. 1989, 38 (1), 141–147. "The terminal amine and carbohydrate regions, respectively, dictate the apparent affinity and the rate of metabolism of BLM hydrolase substrates... Km BLM B2 (0.056 mM) vs. BLM A2 (0.83 mM) = 15-fold difference." View Source
